molecular formula C18H16ClF3N2O3S B2597683 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide CAS No. 317377-92-7

1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide

Cat. No.: B2597683
CAS No.: 317377-92-7
M. Wt: 432.84
InChI Key: HHKCJTFEUQXATN-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, a sulfonyl group, a trifluoromethyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate sulfonamide. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
  • 1-[(2-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide

Uniqueness

1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-14-7-1-2-9-16(14)28(26,27)24-10-4-8-15(24)17(25)23-13-6-3-5-12(11-13)18(20,21)22/h1-3,5-7,9,11,15H,4,8,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCJTFEUQXATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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